tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-15(2,3)19-14(18)16-8-6-11(7-9-16)13(17)12-5-4-10-20-12/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILYOJKOXBLAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with thiophene-2-carbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: Research is ongoing to explore the compound’s potential as a building block for drug development, particularly in targeting specific molecular pathways .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The following table summarizes key analogs with modifications at the 4-position of the piperidine ring:
Structural and Functional Differences
- Electronic Effects: The thiophene-2-carbonyl group (electron-rich due to sulfur’s lone pairs) contrasts with 4-cyanophenylsulfonyl (electron-deficient), affecting reactivity in nucleophilic or electrophilic reactions . Hydroxy(pyridin-2-yl)methyl introduces hydrogen-bonding capability, unlike the purely aromatic 2-methylbenzoyl .
- Biological Activity: Thiophene-containing analogs (e.g., thieno[2,3-d]pyrimidine derivatives) are noted for antiviral activity, while benzimidazolone derivatives (e.g., tert-butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate) target enzymes like 8-oxo-guanine DNA glycosylase .
Synthetic Accessibility :
Pharmacological Potential
- Antiviral Activity: Thiophene derivatives (e.g., tert-butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate) inhibit viral proteases by leveraging sulfur’s interaction with catalytic residues .
- Enzyme Inhibition: tert-butyl 4-(6-methoxy-5-(2-(pyridin-2-yl)thiazole-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate demonstrated nanomolar inhibition of tyrosine kinases due to its planar indazole-thiazole motif .
Physicochemical Properties
- Solubility: The tert-butyl group generally enhances solubility in organic solvents (e.g., logP ~2.5–3.5), while polar substituents like 4-cyanophenylsulfonyl reduce lipophilicity .
- Stability : Thiophene-2-carbonyl derivatives exhibit greater oxidative stability compared to allyl-substituted analogs (e.g., tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate) .
Biological Activity
Tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 251.35 g/mol
- CAS Number : 206273-87-2
The structure features a piperidine ring substituted with a thiophene carbonyl group, which is crucial for its biological activity.
Research indicates that this compound may act through several mechanisms:
- NLRP3 Inflammasome Inhibition : The compound has been shown to modulate the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. In vitro studies demonstrated that derivatives of related compounds could inhibit IL-1β release and pyroptosis in macrophages, indicating a potential anti-inflammatory effect .
- Antimicrobial Activity : Compounds with similar structures have exhibited antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The presence of the thiophene ring may enhance the antimicrobial efficacy by facilitating interactions with bacterial membranes .
- Cytotoxicity and Selectivity : Preliminary cytotoxicity studies suggest that while the compound displays some level of toxicity, it may selectively target cancer cells over normal cells, making it a candidate for further development in cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Study 1: Anti-inflammatory Effects
In a study focused on the modulation of the NLRP3 inflammasome, researchers synthesized various derivatives based on piperidine scaffolds. The results indicated that certain modifications led to enhanced inhibition of IL-1β release in macrophages, suggesting that similar modifications to this compound could yield compounds with improved anti-inflammatory properties .
Case Study 2: Antimicrobial Screening
A series of thiophene derivatives were evaluated for their antibacterial activity against common pathogens. The results showed that compounds with thiophene moieties exhibited significant antibacterial effects, with some exhibiting lower MIC values than standard antibiotics like ciprofloxacin .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate, and how can purity be optimized?
- Methodology : Start with tert-butyl piperidine-1-carboxylate derivatives as precursors. Introduce the thiophene-2-carbonyl group via nucleophilic acyl substitution or Friedel-Crafts acylation under anhydrous conditions. Use catalysts like AlCl₃ or FeCl₃ for improved regioselectivity .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate isolation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆ solvent) to detect residual solvents or unreacted starting materials .
Q. How should researchers safely handle and store this compound to minimize degradation?
- Handling : Use chemical fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential acute toxicity (Category 4 for oral/dermal exposure) .
- Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C in a dark, ventilated area. Monitor for decomposition via periodic TLC or FT-IR to detect ester hydrolysis or thiophene oxidation .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify piperidine ring conformation and thiophene carbonyl integration.
- HRMS : High-resolution mass spectrometry (ESI+) to confirm molecular ion [M+H]⁺.
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
Advanced Research Questions
Q. How can reaction yields be improved for the thiophene-2-carbonyl incorporation step?
- Optimization Strategies :
- Solvent Selection : Use dichloromethane or THF to enhance solubility of the piperidine intermediate.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for thiophene acylation efficiency.
- Temperature Control : Maintain –20°C to prevent side reactions (e.g., over-acylation) .
Q. What computational methods can predict the compound’s reactivity or biological interactions?
- In Silico Tools :
- DFT Calculations : Model the electron density of the thiophene ring to predict electrophilic substitution sites.
- Molecular Docking : Screen against kinase targets (e.g., PI3K) using AutoDock Vina to prioritize in vitro assays .
Q. How should researchers address discrepancies in reported toxicity profiles of similar piperidine derivatives?
- Data Reconciliation :
- In Vitro Testing : Perform MTT assays on HEK-293 or HepG2 cells to assess acute cytotoxicity (IC₅₀).
- In Vivo Models : Use zebrafish embryos for developmental toxicity screening (LC₅₀) if conflicting SDS data exist .
Q. What strategies can elucidate the compound’s metabolic stability for drug development?
- Metabolite Identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
